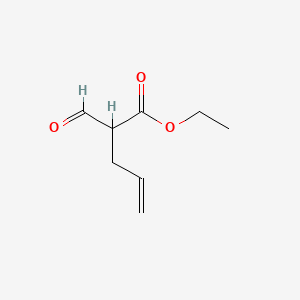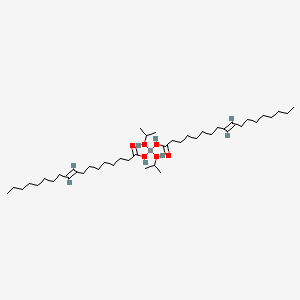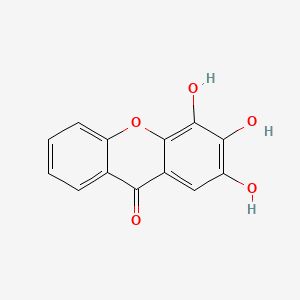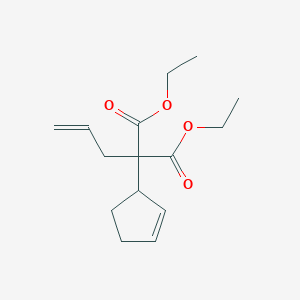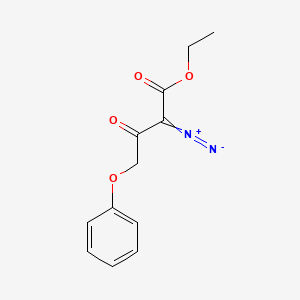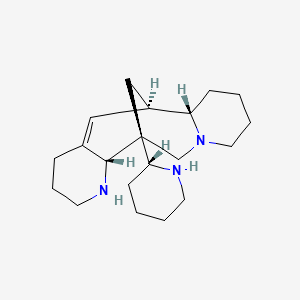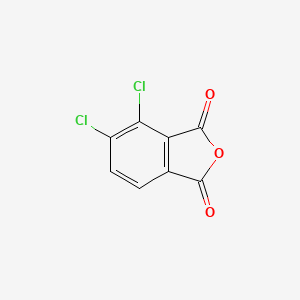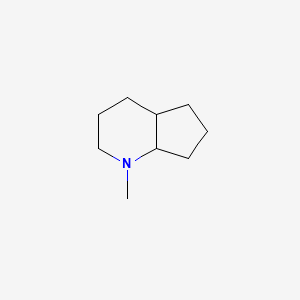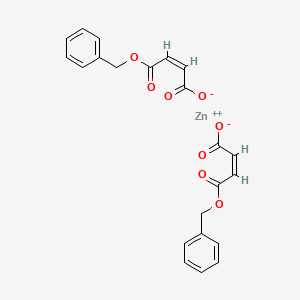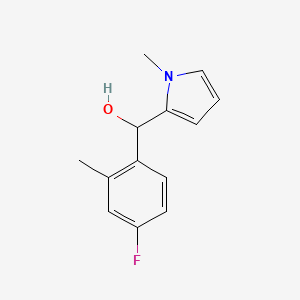
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14FNO It is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and 1-methyl-2-pyrrole.
Reaction: The aldehyde group of 4-fluoro-2-methylbenzaldehyde reacts with the pyrrole under acidic or basic conditions to form the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction between 4-fluoro-2-methylbenzaldehyde and 1-methyl-2-pyrrole.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Automation: Employing automated systems for continuous production and monitoring of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Binding: The fluorine and pyrrolyl groups contribute to the binding affinity and specificity of the compound to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methylphenol: Lacks the pyrrolyl group.
2-Methylphenyl-(1-methyl-2-pyrrolyl)methanol: Lacks the fluorine atom.
4-Fluoro-2-methylbenzaldehyde: Contains an aldehyde group instead of the hydroxyl group.
Uniqueness
4-Fluoro-2-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the combination of the fluorine atom, methyl group, and pyrrolyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H14FNO |
|---|---|
Peso molecular |
219.25 g/mol |
Nombre IUPAC |
(4-fluoro-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
Clave InChI |
JRWQLOVXQUBKNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C2=CC=CN2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


